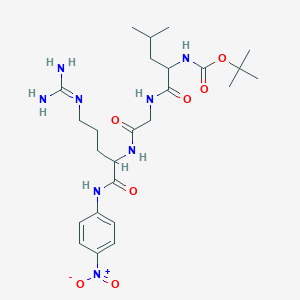
4-Cycloocten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is a cyclic ketone featuring an eight-membered ring with a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-heptadiene using a transition metal catalyst. Another method includes the oxidation of 4-cycloocten-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclooctadiene followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-cyclooctene-1,2-dione using strong oxidizing agents.
Reduction: Reduction of this compound with sodium borohydride yields 4-cycloocten-1-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 4-Cyclooctene-1,2-dione.
Reduction: 4-Cycloocten-1-ol.
Substitution: Various substituted cyclooctenones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cycloocten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Cycloocten-1-one involves its ability to undergo various chemical transformations due to the presence of the carbonyl group and the double bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Cyclooctanone: A saturated analog of 4-Cycloocten-1-one, lacking the double bond.
Cyclooctene: A similar compound with a double bond but without the carbonyl group.
Cyclooctadiene: Contains two double bonds but lacks the carbonyl group.
Uniqueness: this compound is unique due to its combination of an eight-membered ring, a double bond, and a carbonyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
297752-29-5 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(4Z)-cyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |
Clé InChI |
QCMJRQVMECBHEA-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(=O)C1 |
SMILES canonique |
C1CC=CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)

![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
